Superior Synthetic Yield: 98% Demethylation Efficiency Outperforms BTC Core Synthesis
The synthesis of Benzo[B]thiophene-6-OL via demethylation of 6-methoxybenzo[b]thiophene with pyridine hydrochloride proceeds with a 98% isolated yield . In contrast, the synthesis of its key analog, 2-(4-hydroxyphenyl)benzo[b]thiophene-6-ol (BTC; Raloxifene Core; CAS 63676-22-2), which requires demethylation of a methoxy-protected precursor using boron tribromide, achieves only an 89.3% yield . This 8.7 percentage-point yield advantage for the parent scaffold translates directly to lower raw material costs and reduced purification burden in multi-step campaigns.
| Evidence Dimension | Synthetic yield in demethylation step |
|---|---|
| Target Compound Data | 98% isolated yield |
| Comparator Or Baseline | 2-(4-Hydroxyphenyl)benzo[b]thiophene-6-ol (BTC): 89.3% yield |
| Quantified Difference | 8.7 percentage points higher yield |
| Conditions | Target: pyridine hydrochloride, 210°C, 1 h; Comparator: BBr3, CH2Cl2, 0–5°C |
Why This Matters
Higher synthetic efficiency reduces cost per gram and simplifies purification, directly impacting procurement decisions for large-scale intermediate production.
